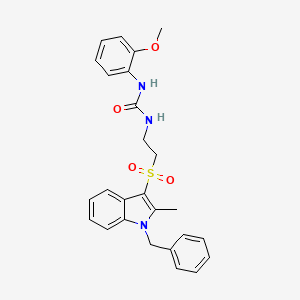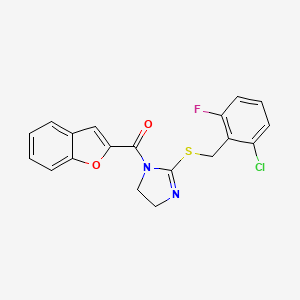![molecular formula C15H16FNO2S B2514769 2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide CAS No. 1421476-94-9](/img/structure/B2514769.png)
2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide" is a structurally complex molecule that is not directly described in the provided papers. However, similar compounds with acetamide groups and substituted phenyl rings have been synthesized and characterized in various studies. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives with silyl groups has been reported, which involves reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . Additionally, acetamide derivatives with cyano and fluoro substituents on the phenyl ring have been synthesized using 3-fluoro-4-cyanophenol as a starting compound . These studies contribute to the broader understanding of acetamide chemistry and the potential reactivity of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol or aniline derivative with an acylating agent. For example, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through a reaction with chlorotrimethylsilane . In another study, substituted phenyl acetamides were synthesized from 3-fluoro-4-cyanophenol . A one-pot synthesis of N-(4-hydroxyphenyl)acetamide via reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has also been reported, demonstrating the versatility of acetamide synthesis .
Molecular Structure Analysis
The molecular structures of acetamide derivatives are often characterized using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For instance, the structure of 2,2-dibromo-N-(4-fluorophenyl)acetamide was elucidated using X-ray diffraction, revealing hydrogen bonding and the dihedral angle between the fluorophenyl ring and the acetamide group . Similarly, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions due to the presence of the acetamide functional group and substituents on the phenyl ring. The reactivity can be influenced by the electronic and steric effects of the substituents. For example, the silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo transsilylation reactions . The presence of cyano and fluoro groups in the phenyl ring can also affect the reactivity of the acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structure of 2,2-dibromo-N-(4-fluorophenyl)acetamide shows that hydrogen bonding plays a significant role in the solid-state arrangement of the molecules . The presence of halogen substituents can also impact the melting point, solubility, and other physical properties. The spectroscopic data, such as NMR and IR, provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding the chemical behavior of these compounds .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c16-12-5-3-11(4-6-12)10-15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHHMDVFXNXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-[3-hydroxy-3-(thiophen-2-YL)propyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


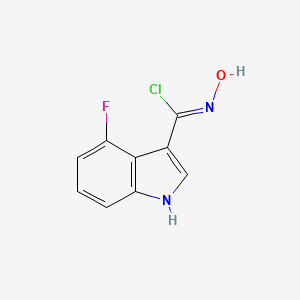
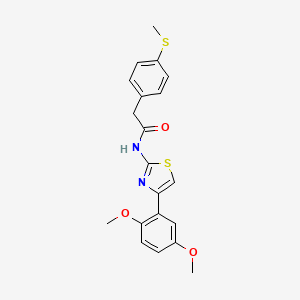
![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
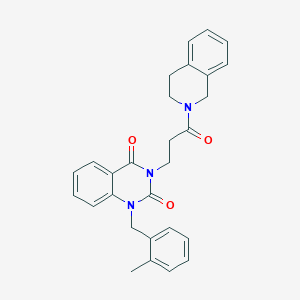
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
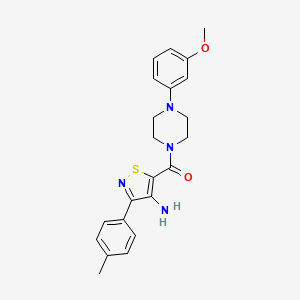
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)
